(1S)-1-(1-benzofuran-2-yl)propan-1-amine
Description
Academic Significance of Chiral Benzofuran (B130515) Amine Scaffolds in Organic Synthesis and Medicinal Chemistry Research
The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. taylorandfrancis.comresearchgate.net This versatility has established benzofuran derivatives as a major source for drug design and development. nih.gov When this scaffold is combined with a chiral amine, it produces a chiral benzofuran amine, a structure of immense academic and practical importance. Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology, as different enantiomers (non-superimposable mirror images) of a drug can exhibit vastly different biological activities and metabolic profiles.
The asymmetric synthesis of chiral compounds, including benzofuran derivatives, is a key focus in modern organic synthesis. globethesis.com Researchers continuously seek to develop new methods for creating these molecules with high stereoselectivity. globethesis.com For instance, efficient and mild microwave-assisted routes have been developed for synthesizing chiral α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids, which notably proceed without significant racemization (loss of chirality). organic-chemistry.org The development of such synthetic methodologies is crucial because it provides access to optically pure compounds necessary for rigorous biological evaluation. organic-chemistry.org The ability to construct these complex chiral scaffolds efficiently allows chemists to create libraries of diverse molecules for screening against various diseases, including cancer, microbial infections, and neurodegenerative disorders. nih.govnih.govnih.gov
Overview of Benzofuran Amine Derivatives in Contemporary Chemical Research Paradigms
Benzofuran amine derivatives are at the forefront of contemporary chemical research due to their extensive and varied pharmacological properties. medcraveonline.comrsc.org The benzofuran nucleus is a fundamental structural unit in many biologically active compounds, which exhibit activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective. nih.govnih.govnih.gov This wide spectrum of activity has spurred significant interest in the synthesis and structural modification of benzofuran derivatives to develop new therapeutic agents. rsc.orgnih.gov
Research has shown that substitutions at various positions on the benzofuran ring system can dramatically influence biological activity. nih.gov This has led to the exploration of a vast chemical space around the benzofuran core. For example, a series of 1-aryl-2-alkylaminoalkanes, structurally related to the title compound, were designed to develop substances that enhance the release of catecholamines and serotonin (B10506) in the brain. nih.gov Within this series, the compound (-)1-(benzofuran-2-yl)-2-propylaminopentane ((-)BPAP) was identified as a highly potent and selective agent, demonstrating neuroprotective effects against β-amyloid toxicity in extremely low concentrations. nih.gov
The development of novel synthetic strategies, such as transition-metal-catalyzed reactions and one-pot multicomponent reactions, has further accelerated research in this area. nih.govmdpi.comacs.org These methods allow for the efficient assembly of complex benzofuran derivatives from simpler starting materials, facilitating the generation of new chemical entities for biological screening. nih.govacs.org The ongoing investigation into these compounds underscores their potential as lead structures for the discovery of next-generation pharmaceuticals. rsc.orgrsc.org
Table 1: Selected Biological Activities of Benzofuran Derivatives in Research
| Compound Class/Derivative | Biological Activity Investigated | Research Context/Findings | Citation(s) |
| General Benzofuran Derivatives | Anticancer, Antiviral, Antimicrobial, Antioxidant | The benzofuran scaffold is a core component of many natural and synthetic compounds with a wide array of pharmacological properties. | medcraveonline.comnih.govnih.gov |
| Amino-benzofurans | Antiarrhythmic Activity | Certain derivatives containing amino groups have been shown to exhibit effects on cardiac arrhythmias. | medcraveonline.com |
| (-)1-(benzofuran-2-yl)-2-propylaminopentane ((-)BPAP) | Neuroprotective, Catecholamine/Serotonin Release Enhancer | A potent enhancer of impulse-mediated neurotransmitter release; showed protection against β-amyloid-induced neurotoxicity. | nih.gov |
| 2-Substituted Benzofurans | Anti-HIV, Anticancer, Antimicrobial | Derivatives with various substituents at the C-2 position have been a focus of significant research interest for their therapeutic potential. | medcraveonline.com |
| Benzofuran Acylhydrazones | LSD1 Inhibition (Anticancer) | A series of novel benzofuran acylhydrazones demonstrated potent inhibitory activity against the epigenetic target Lysine-Specific Demethylase 1 (LSD1). | taylorandfrancis.com |
| Hybrid Benzofurans (e.g., with piperazine) | Cytotoxic (Anticancer) | Hybrid molecules incorporating benzofuran with other heterocyclic rings like piperazine (B1678402) have emerged as potent cytotoxic agents. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(1S)-1-(1-benzofuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NO/c1-2-9(12)11-7-8-5-3-4-6-10(8)13-11/h3-7,9H,2,12H2,1H3/t9-/m0/s1 |
InChI Key |
OFDWCYVKINWUCJ-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC2=CC=CC=C2O1)N |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
Stereochemical Fidelity and Characterization of 1s 1 1 Benzofuran 2 Yl Propan 1 Amine
Methodologies for High Enantiomeric and Diastereomeric Control
The synthesis of enantiomerically pure amines is a significant challenge in organic chemistry, with numerous strategies developed to achieve high levels of stereocontrol. researchgate.net For the specific synthesis of (1S)-1-(1-benzofuran-2-yl)propan-1-amine, several methodologies can be employed, drawing from general principles of asymmetric synthesis and the chemistry of benzofuran (B130515) derivatives.
A common approach involves the asymmetric reduction of a prochiral ketone or imine . The precursor, 1-(1-benzofuran-2-yl)propan-1-one, can be synthesized and then subjected to stereoselective reduction. Biocatalysis offers a green and highly selective method for such transformations. For instance, the bioreduction of the related 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol has been achieved with high enantiomeric excess (>99.9%) using the whole-cell biocatalyst Lactobacillus paracasei BD87E6. researchgate.netorganic-chemistry.org A similar enzymatic approach could be envisioned for the corresponding propanone precursor, followed by conversion of the resulting alcohol to the amine.
Another powerful strategy is the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. eijppr.com For the synthesis of chiral amines, tert-butanesulfinamide is a widely used and versatile chiral auxiliary. researchgate.netnih.gov The addition of a Grignard reagent to a tert-butanesulfinyl imine derived from 1-(1-benzofuran-2-yl)propan-1-one would proceed through a six-membered ring transition state, leading to a highly diastereoselective synthesis of the corresponding sulfinamide, which can then be cleaved to afford the desired enantiomerically pure amine. eijppr.com Pseudoephenamine is another practical chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions to form chiral centers. rsc.org
Furthermore, asymmetric cyclization reactions of benzofuran-derived azadienes have been shown to produce chiral frameworks with high diastereoselectivities (up to >95:5 dr) and good enantioselectivities (up to 94:6 er). researchgate.net While not a direct synthesis of the target compound, these methods highlight the potential for developing catalytic asymmetric routes to functionalized benzofuran amines.
A direct synthesis of chiral 2-substituted benzofurans can also be achieved from N-protected α-amino acids without significant racemization. researchgate.net This method involves the activation of the carboxylic acid with 2,4,6-trichloro-1,3,5-triazine (TCT) followed by a microwave-assisted cyclization, offering a route to α-alkyl-2-benzofuranmethanamines with good yields and preservation of optical purity. researchgate.net
| Synthetic Strategy | Key Features | Potential Application to this compound | Reference(s) |
| Biocatalytic Reduction | High enantioselectivity, green methodology. | Reduction of 1-(1-benzofuran-2-yl)propan-1-one to the corresponding (S)-alcohol, followed by conversion to the amine. | researchgate.netorganic-chemistry.org |
| Chiral Auxiliaries | High diastereoselectivity, well-established methods. | Use of tert-butanesulfinamide or pseudoephenamine to direct the stereoselective addition of a nucleophile to an imine precursor. | researchgate.neteijppr.comnih.govrsc.org |
| Asymmetric Cyclization | High diastereo- and enantioselectivity for related systems. | Development of a catalytic asymmetric route from benzofuran-derived starting materials. | researchgate.net |
| From α-Amino Acids | Preservation of optical purity, direct route. | Utilization of an N-protected α-aminobutyric acid derivative in a cyclization reaction to form the benzofuran ring. | researchgate.net |
Advanced Spectroscopic and Chromatographic Techniques for Stereoisomer Analysis
The confirmation of stereochemical integrity is paramount. Advanced analytical techniques are essential for the separation of enantiomers and the determination of enantiomeric excess (ee) and diastereomeric ratios (dr).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess and Diastereomeric Ratio Determination
NMR spectroscopy is a powerful tool for determining the enantiomeric purity of a chiral compound. This is often achieved through the use of chiral solvating agents (CSAs) or by converting the enantiomers into diastereomers with a chiral derivatizing agent. For amines, BINOL derivatives have been shown to be effective CSAs. nih.gov The interaction between the chiral amine and the CSA forms transient diastereomeric complexes, which can exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for the integration of the signals to determine the enantiomeric ratio. nih.gov
For determining diastereomeric ratios, high-resolution NMR techniques are employed. Band-selective pure shift NMR spectroscopy is a particularly useful method that can collapse complex multiplets into singlets, thereby improving spectral resolution and allowing for accurate integration even in crowded spectra or where chemical shift differences are small. rsc.orgnih.gov The integration of well-resolved signals corresponding to each diastereomer provides the diastereomeric ratio. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases for Enantiomeric Separation
Chiral HPLC is the most widely used method for the separation and quantification of enantiomers. nih.gov This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of amines and benzofuran derivatives, several types of CSPs have proven effective.
Polysaccharide-based CSPs , such as those derived from cellulose (B213188) and amylose, are known for their broad applicability and high loading capacity. eijppr.comnih.gov These are frequently used for the separation of a wide range of chiral compounds, including those with aromatic and heterocyclic moieties. merckmillipore.comwindows.netCyclodextrin-based CSPs are also well-suited for the chiral separation of aromatic amines and heterocycles. merckmillipore.comresearchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for achieving optimal separation. nih.gov For primary amines like this compound, CSPs based on chiral crown ethers have also been successfully utilized. researchgate.net
| Technique | Principle | Application to this compound | Reference(s) |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with distinct NMR signals. | Determination of enantiomeric excess using BINOL-derived CSAs. | nih.gov |
| Band-Selective Pure Shift NMR | Simplification of complex NMR spectra for accurate integration. | Determination of diastereomeric ratios in mixtures of stereoisomers. | rsc.orgnih.gov |
| Chiral HPLC with Polysaccharide CSPs | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric separation using cellulose or amylose-based columns. | eijppr.comnih.govmerckmillipore.comwindows.net |
| Chiral HPLC with Cyclodextrin CSPs | Inclusion complexation and other chiral interactions. | Separation of enantiomers on β-cyclodextrin bonded phases. | merckmillipore.comresearchgate.net |
| Chiral HPLC with Crown Ether CSPs | Specific interactions with primary amino groups. | High-resolution separation of the enantiomers. | researchgate.net |
Stereochemical Models and Mechanistic Postulations
The rational design of stereoselective syntheses relies on an understanding of the underlying reaction mechanisms and the development of predictive stereochemical models. For the synthesis of chiral benzofuran derivatives, several mechanistic proposals have been put forward.
In syntheses involving chiral auxiliaries , the stereochemical outcome is often rationalized by the formation of a rigid transition state where the auxiliary shields one face of the reactive center. For example, in the addition of a Grignard reagent to a tert-butanesulfinyl imine, a six-membered ring transition state involving coordination of the magnesium atom to both the oxygen and nitrogen of the sulfinyl imine is proposed to explain the observed high diastereoselectivity. eijppr.com
For catalytic asymmetric reactions , the stereochemical model involves the interaction of the substrate with a chiral catalyst to create a stereochemically defined environment. For the asymmetric [3+2] cycloaddition of aurones (benzofuranone derivatives), a plausible transition-state model has been proposed where a tertiary amine on the precatalyst deprotonates the isocyanoacetate, and a silver(I) co-catalyst chelates to the terminal carbon of the isocyano group, directing the approach of the aurone. rsc.org
Mechanistic studies on the formation of the benzofuran ring itself have also been conducted. For instance, the palladium-catalyzed one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles is proposed to proceed via a tandem reaction involving desulfinative addition and intramolecular annulation. nih.gov Understanding these fundamental ring-forming mechanisms is crucial for developing new stereoselective routes to compounds like this compound.
Chemical Transformations and Functionalization of the 1s 1 1 Benzofuran 2 Yl Propan 1 Amine Scaffold
Strategic Functionalization of the Benzofuran (B130515) Heterocycle
The benzofuran ring system is amenable to various functionalization reactions, primarily through electrophilic substitution. The regioselectivity of these reactions is influenced by the electronic properties of the existing substituents.
The benzofuran nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The position of substitution is directed by the interplay of the activating effect of the furan (B31954) oxygen and the influence of substituents on both the furan and benzene (B151609) rings. While the C-2 position is part of the aminoalkyl side chain attachment, the C-3 and C-5 positions are key sites for introducing further diversity.
Electrophilic aromatic substitution on the benzofuran ring generally favors the C-2 position due to the stability of the resulting intermediate. However, with the C-2 position already substituted in the target molecule, electrophilic attack is anticipated to occur at other positions. The C-3 position is electronically rich and a likely site for substitution. researchgate.net The benzene ring can also undergo substitution, typically at the C-5 and C-7 positions, guided by the activating effect of the fused furan ring. The presence of the aminoalkyl group at C-2, particularly if the amine is protected, can influence the regioselectivity of these substitutions.
Common electrophilic substitution reactions that can be envisioned for this scaffold include:
Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction conditions can be tuned to favor substitution at either the C-3 position of the furan ring or at positions on the benzene ring. researchgate.net
Nitration: Nitration can introduce a nitro group, a versatile handle for further transformations. Reagents such as nitric acid in sulfuric acid or milder nitrating agents can be employed, with the position of nitration being highly dependent on reaction conditions. researchgate.net
Acylation: Friedel-Crafts acylation can introduce an acyl group, typically at the C-3 or C-5 position, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. researchgate.net
A general representation of potential regioselective functionalization is shown below:
| Reaction Type | Reagent Example | Potential Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS) | C-3, C-5 |
| Nitration | HNO₃/H₂SO₄ | C-3, C-5 |
| Acylation | Acetyl chloride/AlCl₃ | C-3, C-5 |
The primary amine and the adjacent stereocenter in the aminoalkyl side chain are key points for structural modification.
The primary amine functionality can be readily transformed into a variety of other nitrogen-containing groups:
N-Alkylation: The primary amine can be alkylated to form secondary or tertiary amines using alkyl halides or through reductive amination with aldehydes or ketones. beilstein-journals.orgcore.ac.uk These reactions can introduce a wide range of alkyl or substituted alkyl groups.
N-Acylation: The amine can be acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. researchgate.netdigitellinc.com This is a common strategy to introduce diverse functionalities and modulate the electronic and steric properties of the side chain.
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can alter the acidity and hydrogen bonding capabilities of the nitrogen atom.
Modification of the propyl chain itself is more challenging but could potentially be achieved through more complex multi-step synthetic sequences, possibly involving ring-opening of a precursor aziridine (B145994) or other advanced synthetic methodologies.
Synthesis of Hybrid Benzofuran-Containing Molecular Architectures
The (1S)-1-(1-benzofuran-2-yl)propan-1-amine scaffold serves as an excellent building block for the synthesis of more complex, hybrid molecules by linking it to other molecular fragments, particularly other heterocyclic systems.
Molecular hybridization is a powerful strategy in drug discovery to combine pharmacophoric elements from different molecular classes to create new chemical entities with potentially improved or novel biological activities. The primary amine of the title compound is a convenient handle for coupling with various heterocyclic systems.
This can be achieved by forming a covalent bond between the amine and a reactive functional group on a heterocyclic ring. For instance, a heterocyclic carboxylic acid can be coupled with the amine to form an amide linkage. Alternatively, a heterocyclic aldehyde or ketone can undergo reductive amination. Examples of heterocyclic systems that can be incorporated include, but are not limited to, triazoles, benzothiazoles, and other nitrogen-containing heterocycles. nih.govmdpi.com
The formation of amide and substituted amine bonds is a cornerstone of medicinal chemistry, allowing for the systematic exploration of chemical space around a core scaffold.
Amide Linkages: As mentioned previously, the primary amine of this compound can be readily reacted with a wide variety of carboxylic acids to form a diverse library of amide derivatives. nih.gov This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. The general reaction is depicted below:
This compound + R-COOH → N-[(1S)-1-(1-benzofuran-2-yl)propyl]-R-carboxamide
This strategy allows for the introduction of various R groups, which can be tailored to interact with specific biological targets.
Substituted Amine Linkages: The synthesis of substituted amines can be achieved through N-alkylation reactions. For example, reaction with an alkyl halide (R-X) can yield a secondary amine. A particularly useful method is reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride (B1222165) or sodium triacetoxyborohydride). This method is highly versatile and allows for the introduction of a wide array of substituents.
This compound + R'-CHO → N-R'- this compound
Mechanistic Investigations of Derivatization Reactions
The mechanisms of the derivatization reactions of this compound are generally well-understood from the fundamental principles of organic chemistry.
Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich benzofuran ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. researchgate.net The subsequent loss of a proton restores the aromaticity of the ring. The regioselectivity is determined by the relative stability of the possible sigma complexes, which is influenced by the electronic effects of the substituents present on the ring.
N-Acylation: The formation of an amide bond from a carboxylic acid and an amine typically proceeds through the activation of the carboxylic acid. nih.gov With a coupling agent like DCC, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the carbonyl carbon of this intermediate to form a tetrahedral intermediate, which then collapses to form the amide and a dicyclohexylurea byproduct.
N-Alkylation (Reductive Amination): The mechanism of reductive amination involves two key steps. First, the primary amine reacts with the carbonyl group of an aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (in the case of a primary amine and an aldehyde) or an enamine. In the second step, the imine is reduced by a hydride reducing agent to form the secondary amine. The choice of reducing agent is crucial to ensure that the carbonyl starting material is not reduced before the imine is formed.
While these are the generally accepted mechanisms, detailed computational and experimental studies on the specific substrate this compound would be necessary to elucidate the finer details of transition states, reaction kinetics, and the precise influence of its stereochemistry on the reaction pathways.
Catalytic Applications of Chiral Benzofuran Amine Derivatives in Asymmetric Synthesis
Chiral Benzofuran (B130515) Amines as Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral primary and secondary amines are particularly prominent in this field, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.orgmdpi.com Chiral benzofuran amines, by virtue of their structural features, are well-suited for such catalytic roles.
Chiral primary amines can function as potent nucleophilic catalysts. The nucleophilicity of an amine is a crucial factor in its catalytic activity, and it is influenced by both electronic and steric factors. researchgate.net In the context of organocatalysis, these amines can react with carbonyl compounds to form enamine intermediates, which then participate in a variety of enantioselective transformations.
Bifunctional catalysis, where a single molecule possesses two distinct catalytic functionalities that act in concert, is a powerful strategy in asymmetric synthesis. A chiral amine can be paired with another functional group, such as a thiourea (B124793), squaramide, or alcohol, to create a bifunctional catalyst. rsc.org This additional functional group can interact with the reaction partner, often through hydrogen bonding, to enhance both reactivity and stereoselectivity. For instance, a quinine-derived squaramide catalyst has been successfully employed in the highly enantioselective Michael reaction of benzofuran-derived azadienes with 3-fluorooxindoles, demonstrating the potential of combining a chiral amine scaffold with a hydrogen-bond donor. nih.gov
While direct studies on (1S)-1-(1-benzofuran-2-yl)propan-1-amine as a bifunctional catalyst are not extensively reported, its structure suggests potential. The primary amine can form an enamine or iminium ion, while the benzofuran oxygen could potentially act as a hydrogen bond acceptor or be further functionalized to introduce a hydrogen bond donor group. The following table illustrates the application of a bifunctional thiourea organocatalyst in the asymmetric Michael addition of α-aryl isocyanoacetates to aurone-derived azadienes, which share the benzofuran core. researchgate.net
Table 1: Asymmetric Michael Addition Catalyzed by a Bifunctional Thiourea Catalyst
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|
| 1 | 10 | Toluene | 24 | 95 | >20:1 | 98 |
| 2 | 10 | CH2Cl2 | 24 | 92 | >20:1 | 96 |
| 3 | 10 | THF | 48 | 85 | 19:1 | 93 |
This table presents data for a related system to illustrate the principle of bifunctional catalysis with benzofuran-containing substrates. Data adapted from a study on the Michael addition to aurone-derived azadienes. researchgate.net
Chiral amines can also function as Brønsted base catalysts, deprotonating a substrate to generate a chiral ion pair. nih.gov The enantioselectivity of the subsequent reaction with an electrophile is then controlled by the chiral environment created by the protonated amine catalyst. nih.gov The basicity of the amine is a key parameter in this type of catalysis. Cyclopropenimines, for example, have been shown to be highly effective enantioselective Brønsted base catalysts due to their strong basicity. nih.gov
The application of chiral phosphoric acids (CPAs), a type of Brønsted acid, in catalysis with benzofuran-derived substrates highlights the importance of Brønsted acid-base interactions in controlling stereoselectivity. researchgate.netbohrium.com In a CPA-catalyzed asymmetric 1,4-addition of 3-substituted indoles to benzofuran-derived azadienes, the CPA activates the azadiene towards nucleophilic attack. researchgate.netbohrium.com This demonstrates the utility of the benzofuran scaffold in asymmetric reactions governed by Brønsted acid/base catalysis. Although in this case the benzofuran derivative is the substrate, it underscores the potential for a chiral benzofuran amine to act as a Brønsted base catalyst, activating acidic substrates for enantioselective transformations.
Chiral Benzofuran Amine Derivatives as Chiral Ligands in Metal-Catalyzed Reactions
The benzofuran amine scaffold is also a valuable platform for the design of chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atom of the amine, along with other potential coordinating atoms within the structure, can bind to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
Furthermore, chiral β-amino alcohols with a benzofuran core have been shown to be effective ligands for copper(II)-catalyzed asymmetric Henry reactions between benzofuran-2-carbaldehydes and nitromethane. rsc.org These reactions produce chiral β-nitro alcohols, which are precursors to bioactive β-amino alcohols, with high enantioselectivities (up to 98% ee). rsc.org The structure of this compound is closely related to these successful ligand classes, suggesting its potential for modification and application in a range of metal-catalyzed processes.
Table 2: Enantioselective Au(I)-Catalyzed Cycloaddition with a Benzofuran-Containing Ligand (He-phos)
| Entry | Substrate 1 (R1) | Substrate 2 (R2) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Ph | Ph | 98 | 97 |
| 2 | 4-MeC6H4 | Ph | 99 | 98 |
| 3 | 4-FC6H4 | Ph | 96 | 96 |
This table showcases the effectiveness of a chiral phosphine (B1218219) ligand incorporating a benzofuran moiety in a gold-catalyzed reaction. Data adapted from a study on He-phos ligands. researchgate.net
Principles of Catalyst Design and Structure-Activity Relationships in Asymmetric Catalysis
The design of an effective chiral catalyst, whether it be an organocatalyst or a metal-ligand complex, relies on a deep understanding of structure-activity relationships (SAR). For chiral benzofuran amine derivatives, several structural features are critical for achieving high catalytic activity and stereoselectivity.
The nature of the substituent at the stereogenic center (the propyl group in this compound) plays a significant role in defining the steric environment around the catalytic site. This, in turn, influences how the substrates approach the catalyst and, therefore, the stereochemical outcome of the reaction.
The benzofuran ring itself is a key structural element. Its rigid, planar nature helps to create a well-defined chiral pocket. Substituents on the benzofuran ring can modulate the electronic and steric properties of the catalyst. For instance, earlier SAR studies on benzofuran derivatives, although in the context of biological activity, have shown that substitutions at the C-2 position can be crucial for activity. nih.gov In the context of catalysis, such modifications could be used to fine-tune the catalyst's performance. The inclusion of hydrophilic groups or specific halogen substitutions on the benzofuran ring has been shown to significantly impact the properties of these molecules. nih.gov
The development of new catalysts often involves the synthesis and screening of a library of derivatives with systematic variations in their structure. This allows for the identification of key structural motifs and the elucidation of the underlying principles that govern their catalytic behavior.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1s 1 1 Benzofuran 2 Yl Propan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the molecular structure of (1S)-1-(1-benzofuran-2-yl)propan-1-amine in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide a complete picture of the proton and carbon environments and their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key resonances for this compound are expected in distinct regions. The aromatic protons of the benzofuran (B130515) ring typically appear in the downfield region (δ 7.0-7.6 ppm). The proton on the furan (B31954) ring (at C3) is expected to be a singlet at a slightly upfield position compared to the benzene (B151609) ring protons. The methine proton (CH) at the chiral center (C1 of the propane (B168953) chain) is a crucial signal, expected to show coupling to the adjacent methylene (B1212753) (CH₂) and amine (NH₂) protons. The methylene and methyl (CH₃) protons of the propyl group will appear further upfield. The two protons of the primary amine group (NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The benzofuran moiety presents eight distinct signals, with the carbons of the benzene ring appearing between δ 110-160 ppm and the furan carbons also in this aromatic region. chemicalbook.com The carbon attached to the oxygen (C7a) is typically the most downfield of the benzofuran carbons. The three carbons of the propyl side chain will be found in the aliphatic region (δ 10-60 ppm). The chemical shift of the chiral carbon (C1) is influenced by the attached nitrogen atom. docbrown.info
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| Benzofuran Aromatic-H | 7.0 - 7.6 | 110 - 128 | Multiplet (m) |
| Benzofuran Furan-H (C3) | ~6.7 | ~104 | Singlet (s) |
| Benzofuran C-O (C7a) | - | ~155 | - |
| Benzofuran C-C (C3a) | - | ~129 | - |
| Benzofuran C2 | - | ~154 | - |
| Propan-1-amine CH (C1') | ~4.2 | ~55 | Triplet (t) |
| Propan-1-amine NH₂ | 1.5 - 2.5 (broad) | - | Singlet (s, br) |
| Propan-1-amine CH₂ (C2') | ~1.8 | ~28 | Multiplet (m) |
| Propan-1-amine CH₃ (C3') | ~0.9 | ~11 | Triplet (t) |
Note: Predicted values are based on analysis of the constituent functional groups and data from related structures. chemicalbook.comdocbrown.info Actual values may vary based on solvent and experimental conditions.
2D NMR Spectroscopy: To confirm the assignments from 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
COSY: A ¹H-¹H COSY spectrum would show correlations between the methine proton (C1'), the methylene protons (C2'), and the methyl protons (C3') of the propyl chain, confirming their scalar coupling and connectivity.
HSQC: An HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton and carbon assignments for each CH, CH₂, and CH₃ group in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the propyl side chain to the benzofuran ring system. For instance, a correlation between the methine proton (C1') and the C2 carbon of the benzofuran ring would confirm the attachment point. ipb.pt
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. mpi-cbg.de For this compound (C₁₁H₁₃NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 176.1070 g/mol . HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), confirming the molecular formula.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. A primary and highly characteristic fragmentation pathway for this compound would be the benzylic cleavage, resulting in the loss of the ethyl group to form a stable benzofuran-containing iminium ion.
Interactive Data Table: Expected HRMS Fragmentation Data
| m/z (Daltons) | Proposed Fragment Ion | Formula of Fragment |
| 176.1070 | [M+H]⁺ (Protonated Parent Molecule) | [C₁₁H₁₄NO]⁺ |
| 146.0651 | [M - C₂H₅]⁺ (Loss of ethyl group via benzylic cleavage) | [C₉H₈NO]⁺ |
| 130.0495 | [Benzofuran-CH=NH₂]⁺ | [C₈H₆O]⁺ |
| 118.0419 | [Benzofuran]⁺ | [C₈H₆O]⁺ |
Infrared and UV-Visible Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of functional groups within the molecule. The spectrum of this compound is expected to show several characteristic absorption bands. The primary amine (NH₂) group is particularly diagnostic, typically showing two sharp-to-medium bands in the 3400-3300 cm⁻¹ region corresponding to asymmetric and symmetric N-H stretching vibrations. wpmucdn.comwikieducator.org An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹. wpmucdn.com Aromatic C-H stretching vibrations from the benzofuran ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain would be observed just below 3000 cm⁻¹. The C-N stretching vibration of the aliphatic amine is typically found in the 1250-1020 cm⁻¹ range. wikieducator.org
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H Asymmetric & Symmetric Stretch (2 bands) | Primary Amine |
| 3100 - 3000 | Aromatic C-H Stretch | Benzofuran Ring |
| 2960 - 2850 | Aliphatic C-H Stretch | Propyl Chain |
| ~1600 | N-H Bending | Primary Amine |
| 1600 - 1450 | C=C Aromatic Ring Stretching | Benzofuran Ring |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine |
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule, particularly those involving π-electron systems. The benzofuran chromophore is expected to dominate the UV spectrum. Benzofuran itself exhibits absorption maxima around 245, 275, and 282 nm. The substitution of the propan-1-amine group at the 2-position may cause a slight shift (bathochromic or hypsochromic) in these absorption bands.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
While NMR confirms the connectivity and HRMS the elemental formula, only a single-crystal X-ray diffraction study can unambiguously determine the absolute configuration of a chiral center and provide precise information about bond lengths, bond angles, and conformation in the solid state. nih.gov For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of the 'S' stereochemistry at the C1 carbon of the propyl chain.
The analysis would involve crystallizing the compound and irradiating the crystal with X-rays. researchgate.netvensel.org The resulting diffraction pattern is used to build a three-dimensional electron density map, from which the positions of all non-hydrogen atoms can be determined. Using anomalous dispersion effects (the Flack parameter), the absolute stereochemistry can be assigned with high confidence. nih.gov The data would reveal the planarity of the benzofuran ring system and the specific torsion angles of the flexible propan-1-amine side chain, providing insight into its preferred solid-state conformation. researchgate.net
Emerging Research Frontiers and Future Perspectives in 1s 1 1 Benzofuran 2 Yl Propan 1 Amine Chemistry
Development of Novel and Efficient Stereoselective Synthetic Pathways
The generation of enantiomerically pure amines is a cornerstone of modern organic synthesis. nih.govwiley.com For (1S)-1-(1-benzofuran-2-yl)propan-1-amine, future research is focused on developing greener, more efficient, and highly stereoselective synthetic routes to overcome the limitations of classical methods.
A primary frontier is the application of biocatalysis, particularly the use of transaminases (ATAs). These enzymes can convert a prochiral ketone, 1-(1-benzofuran-2-yl)propan-1-one, directly into the desired (S)-amine with high enantiomeric excess (ee). The process is analogous to the synthesis of nor(pseudo)ephedrine analogues, where an (S)-selective amine transaminase facilitates the amination of an α-hydroxyketone. cnr.itresearchgate.net This biocatalytic approach offers mild reaction conditions, exceptional stereoselectivity, and a reduced environmental footprint compared to traditional chemical methods. wiley.com
Another promising avenue is catalytic asymmetric reductive amination. This one-pot reaction involves the condensation of the precursor ketone with an ammonia (B1221849) source, followed by the asymmetric hydrogenation of the resulting imine intermediate. Chiral metal catalysts, such as those based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands, are being developed to achieve high stereocontrol in this transformation. A patent describes a similar method using a Pd/C and quinine (B1679958) catalyst system for the synthesis of other chiral amines. google.com
| Synthetic Strategy | Key Reagents/Catalysts | Precursor | Potential Advantages | Key Research Focus |
|---|---|---|---|---|
| Biocatalytic Transamination | (S)-selective Amine Transaminase (ATA), Amine Donor (e.g., Isopropylamine) | 1-(1-benzofuran-2-yl)propan-1-one | High enantioselectivity (>99% ee), Mild aqueous conditions, Green process | Enzyme discovery and engineering for broader substrate scope and improved stability. |
| Asymmetric Reductive Amination | H₂, Chiral Metal Catalyst (e.g., Ir/Rh-ligand complex), Ammonia source | 1-(1-benzofuran-2-yl)propan-1-one | High atom economy, Direct conversion, Potential for large-scale synthesis | Development of new, highly active, and selective chiral catalysts. |
| Resolution of Racemate | Chiral Resolving Agent (e.g., Tartaric acid), Lipase for Kinetic Resolution | (rac)-1-(1-benzofuran-2-yl)propan-1-amine | Access to both enantiomers, Established methodology | Identification of more efficient resolving agents and enzymatic systems. |
Exploration of Undiscovered Chemical Reactivity and Derivatization Strategies
The synthetic utility of this compound is largely dependent on its chemical reactivity. Future research will delve into previously unexplored reactions to generate a diverse library of derivatives for various applications. The molecule offers two primary sites for modification: the primary amine and the benzofuran (B130515) ring system.
The primary amine is a versatile functional handle for derivatization. Standard reactions such as N-acylation, N-alkylation, N-arylation, and reductive amination with aldehydes or ketones can produce a wide array of amides, secondary and tertiary amines, and more complex structures. For instance, reaction with phosphorus-based electrophiles could yield novel chiral β-aminophosphine derivatives, which are valuable as organocatalysts and ligands. rsc.org
The benzofuran ring itself is susceptible to electrophilic aromatic substitution. researchgate.net While the furan (B31954) ring is generally more reactive than the benzene (B151609) ring, the precise regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation on the this compound scaffold remains an area for investigation. These reactions could provide access to substituted benzofuran derivatives with potentially modulated biological or chemical properties. researchgate.netmdpi.com
| Reaction Type | Reaction Site | Potential Reagents | Resulting Derivative Class | Potential Utility |
|---|---|---|---|---|
| N-Acylation | Amine | Acid chlorides, Anhydrides | Chiral Amides | Pharmaceutical intermediates, Chiral auxiliaries |
| N-Alkylation | Amine | Alkyl halides | Chiral Secondary/Tertiary Amines | Catalyst scaffolds, Biologically active molecules |
| Pictet-Spengler Reaction | Amine and Benzofuran C3 | Aldehydes | Fused Polyheterocycles | Novel complex scaffolds for drug discovery. researchgate.net |
| Electrophilic Halogenation | Benzofuran Ring | N-Bromosuccinimide (NBS) | Halogenated Benzofurans | Intermediates for cross-coupling reactions. researchgate.net |
| N-Phosphinylation | Amine | Chlorodiphenylphosphine | β-Aminophosphines | Chiral ligands for asymmetric catalysis. rsc.org |
Expansion of Catalytic Applications Beyond Current Paradigms
Chiral amines are privileged structures in asymmetric catalysis, serving as both organocatalysts and as ligands for transition metals. nih.gov A significant future direction for this compound is its development and application in novel catalytic systems.
As a precursor, it can be transformed into more complex chiral ligands. For example, derivatization of the amine with a phosphine group could create a bidentate P,N-ligand. Such ligands are highly effective in a range of metal-catalyzed asymmetric reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed conjugate additions. rsc.org The rigid benzofuran backbone combined with the chirality of the aminopropyl side chain could enforce a well-defined chiral environment around a metal center, leading to high levels of stereocontrol.
Furthermore, the amine itself or its simple derivatives could function as organocatalysts. Chiral primary amines are known to catalyze reactions via the formation of enamine or iminium ion intermediates. The development of this compound-based organocatalysts for reactions like asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions is a promising and unexplored research avenue.
Advanced Theoretical and Computational Investigations of Reaction Mechanisms and Properties
To accelerate the development of new synthetic routes and catalytic applications, advanced theoretical and computational methods will play a crucial role. While specific studies on this compound are not yet prevalent, the tools of computational chemistry offer immense predictive power.
Density Functional Theory (DFT) calculations can be employed to:
Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of its synthesis, such as the enzymatic transamination pathway or the mechanism of organocatalyzed reactions, to understand the origins of stereoselectivity.
Predict Reactivity: Calculate molecular properties like bond dissociation energies, frontier molecular orbital energies, and electrostatic potential maps to predict the most likely sites for chemical reactions, guiding synthetic derivatization efforts.
Model Catalyst-Substrate Interactions: When used as a ligand, computational docking and molecular dynamics simulations can model its coordination to a metal center and the subsequent interaction with a substrate. This allows for the rational design of more effective catalysts by fine-tuning the ligand structure for optimal stereochemical outcomes.
These in silico studies provide deep molecular-level insights that can guide experimental work, saving time and resources while facilitating the rational design of new derivatives and applications.
Design and Synthesis of Innovative Chiral Benzofuran Scaffolds for Diverse Synthetic Utilities
Beyond its direct use, this compound is a valuable starting material for the synthesis of more complex, innovative chiral scaffolds. The benzofuran moiety is a core component of many natural products and pharmacologically active compounds. nih.govrsc.org
One major frontier is its use in intramolecular cyclization reactions to build fused polycyclic systems. For example, an intramolecular Pictet-Spengler type reaction, where the amine attacks an electrophilic center tethered to the C3 position of the benzofuran, could generate novel, rigid, and stereochemically dense heterocyclic frameworks. researchgate.net These new scaffolds would be of significant interest in medicinal chemistry for probing new areas of chemical space.
Another area of exploration is the incorporation of this chiral fragment into larger molecular architectures, such as macrocycles or polymers. Attaching polymerizable groups to the amine or the benzofuran ring could lead to the creation of novel chiral polymers. These materials could find applications in chiral chromatography, as heterogeneous asymmetric catalysts, or in advanced materials science. The synthesis of such complex molecules from a readily accessible chiral building block highlights the immense future potential of this compound chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
